Methyl 5-bromo-3-cyano-2-methylbenzoate
Description
Methyl 5-bromo-3-cyano-2-methylbenzoate is a substituted benzoate ester characterized by a bromine atom at the 5-position, a cyano group at the 3-position, and a methyl group at the 2-position of the benzene ring. Its structure combines electron-withdrawing groups (bromo, cyano) and a steric hindrance (methyl), which influence its reactivity, solubility, and stability.
Properties
IUPAC Name |
methyl 5-bromo-3-cyano-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6-7(5-12)3-8(11)4-9(6)10(13)14-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMHCOJPTSHHAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1C(=O)OC)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-3-cyano-2-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-methylbenzoate, followed by the introduction of a cyano group. The reaction conditions typically include the use of bromine or a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a catalyst like iron or aluminum chloride. The cyano group can be introduced using a cyanation reagent like copper(I) cyanide under appropriate conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and cyanation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3-cyano-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) with a catalyst.
Oxidation: Oxidizing agents like KMnO4 or chromium trioxide (CrO3).
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Reduction: Products include amine derivatives.
Oxidation: Products include carboxylic acid derivatives.
Scientific Research Applications
Methyl 5-bromo-3-cyano-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-bromo-3-cyano-2-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, while the bromine atom can influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Research and Application Considerations
While direct studies on this compound are scarce, its analogs highlight critical trends:
- Synthetic Utility: Bromine and cyano groups make it a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura) to build complex aromatic systems.
- Stability: Steric protection from the 2-methyl group may improve thermal stability compared to non-methylated analogs, as seen in similar esters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
